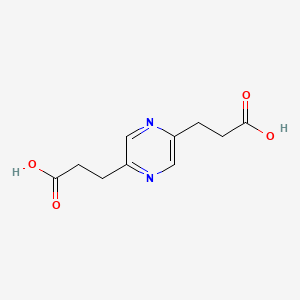

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid

Overview

Description

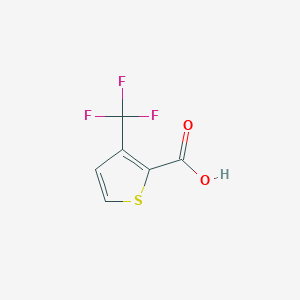

“3,3’-(Pyrazine-2,5-diyl)dipropanoic acid” is a chemical compound with the molecular formula C10H12N2O4 . It is also known as Aminolevulinic Acid Related Compound A . This compound is an intermediate for the synthesis of 2,5-Pyrazinedipropanoic Acid Dimethyl Ester .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3’-(Pyrazine-2,5-diyl)dipropanoic acid” include a molecular weight of 224.21 . The density is predicted to be 1.368±0.06 g/cm3, and the boiling point is predicted to be 444.6±40.0 °C .Scientific Research Applications

Pharmaceutical Research

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the formation of derivatives that can be evaluated for their therapeutic potential. For instance, it has been used in the study of pharmacological effects and chemical composition of organic acids in traditional medicine, showing promise in anti-tuberculosis treatments .

Chemical Synthesis

In the realm of chemical synthesis, 2,5-Pyrazinedipropanoic acid is valuable due to its reactive carboxylic acid groups. These groups participate in esterification and acylation reactions, which are fundamental in creating a wide array of chemical products, including polymers and fine chemicals .

Biochemical Research

The compound’s utility extends to biochemical research, where it can act as a reagent in the synthesis of DNA and RNA. This application is crucial for studies involving genetic engineering, molecular cloning, and other areas of genomics .

Material Science

In material science, the compound’s ability to form salts and esters makes it a candidate for developing new materials with specific properties. These materials could have applications in electronics, coatings, and as additives to improve the characteristics of various products .

Analytical Chemistry

As a reference standard, 2,5-Pyrazinedipropanoic acid is used in analytical chemistry to ensure the accuracy and calibration of analytical instruments. This is essential for quality control in pharmaceuticals and other industries where precise measurements are critical .

Photodynamic Therapy Research

The compound is related to aminolevulinic acid, which is used in photodynamic therapy for treating certain types of cancer. Research into derivatives of 2,5-Pyrazinedipropanoic acid could lead to the development of new photosensitizers with improved efficacy and reduced side effects .

Agricultural Chemistry

In agricultural chemistry, the compound’s derivatives could be explored for their potential as growth promoters or pesticides. Its structural flexibility allows for the creation of compounds that can interact with biological systems in specific ways .

Environmental Science

Lastly, in environmental science, this compound could be used to study the degradation of pyrazine derivatives in the environment or to develop methods for the removal of such compounds from wastewater, contributing to pollution control and environmental remediation efforts .

Mechanism of Action

Target of Action

It’s known that this compound is an intermediate for the synthesis of 2,5-pyrazinedipropanoic acid dimethyl ester .

Biochemical Pathways

Pharmacokinetics

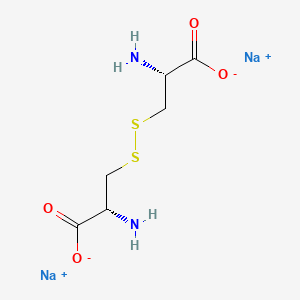

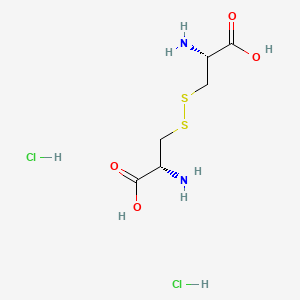

It’s known that this compound is a metabolite in the human body and is also found in rat urine .

Result of Action

properties

IUPAC Name |

3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)3-1-7-5-12-8(6-11-7)2-4-10(15)16/h5-6H,1-4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBENZWRKDJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617431 | |

| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |

CAS RN |

77479-02-8 | |

| Record name | 2,5-Pyrazinedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77479-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinedipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077479028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-PYRAZINEDIPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN11XRP7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the structural characterization of 3-ethyl-2,5-pyrazinedipropanoic acid?

A1: While the provided research article [] confirms the isolation and structural elucidation of 3-ethyl-2,5-pyrazinedipropanoic acid (5) from Daldinia eschscholzii, it does not explicitly state the molecular formula or weight. The structure was determined based on spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Unfortunately, the specific spectroscopic details are not provided in the abstract.

Q2: The research mentions that 3-ethyl-2,5-pyrazinedipropanoic acid was tested for various bioactivities. Were there any promising results?

A2: The researchers investigated the cytotoxicity, antifungal, and anti-HIV activities of 3-ethyl-2,5-pyrazinedipropanoic acid (5). Disappointingly, the compound did not exhibit significant activity in any of these assays. [] Further research is needed to explore other potential bioactivities or mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)